molecular formula C16H21N5O B2359645 1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea CAS No. 2034393-64-9

1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

Cat. No. B2359645
CAS RN: 2034393-64-9
M. Wt: 299.378
InChI Key: XHQHJGMLAFRYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea” is not explicitly provided in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea” are not explicitly provided in the sources I found .

Scientific Research Applications

Antileishmanial Application

1-Cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea: has shown promising results as an antileishmanial agent. Leishmaniasis is a disease caused by protozoan parasites and can lead to significant morbidity and mortality. The compound has demonstrated superior antipromastigote activity, with a potency that is significantly higher than standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

This compound also exhibits potent antimalarial properties. Malaria, caused by Plasmodium parasites, is a major global health concern. Some derivatives of this compound have been evaluated against Plasmodium berghei in mice, showing high levels of suppression of the parasite, which suggests potential for the development of new antimalarial drugs .

Molecular Docking Studies

Molecular docking studies of this compound have justified its antileishmanial activity. The compound fits well in the LmPTR1 pocket, an active site in the target protozoa, characterized by lower binding free energy. This indicates a strong potential for the compound to act at a molecular level against leishmaniasis .

Pharmacophore Development

The structure of 1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea can serve as a pharmacophore. A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule. Its structure could be used to develop new compounds with similar biological activities .

Chemical Synthesis and Modification

The compound’s structure allows for various chemical modifications, which can lead to the synthesis of a range of derivatives. These derivatives can then be screened for a variety of biological activities, potentially leading to the discovery of new therapeutic agents .

Drug Resistance Mitigation

Given the rise of drug-resistant strains of various diseases, such as malaria, new compounds like 1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea are crucial. They offer a new mechanism of action that may overcome existing drug resistance .

Safety and Efficacy Profiling

Before clinical application, it is essential to profile the safety and efficacy of this compound. This involves a series of preclinical studies to determine the compound’s therapeutic window, its toxicity profile, and the optimal dosing regimen .

Computational Chemistry Applications

The compound’s structure is suitable for computational chemistry applications, including in silico modeling and simulation. These techniques can predict how the compound interacts with various biological targets, which is valuable for drug design and development .

Safety And Hazards

The safety and hazards associated with “1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea” are not explicitly provided in the sources I found .

Future Directions

The future directions for “1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea” are not explicitly provided in the sources I found .

properties

IUPAC Name

1-cyclopentyl-3-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-21-15(8-9-19-21)14-7-6-12(10-17-14)11-18-16(22)20-13-4-2-3-5-13/h6-10,13H,2-5,11H2,1H3,(H2,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQHJGMLAFRYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

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